molecular formula C26H25N7O2S B11659300 6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11659300
M. Wt: 499.6 g/mol
InChI Key: XZBTYTXWKRVZPJ-UHFFFAOYSA-N
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Description

6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a benzimidazole moiety linked to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the triazine core.

    Substitution: The ethoxyphenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can introduce new functional groups to the ethoxyphenyl rings.

Scientific Research Applications

6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and proteins. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. The triazine core may interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole itself and its various derivatives.

    Triazine Compounds: Other triazine-based compounds used in medicinal chemistry and materials science.

Properties

Molecular Formula

C26H25N7O2S

Molecular Weight

499.6 g/mol

IUPAC Name

6-(1H-benzimidazol-2-ylsulfanyl)-2-N,4-N-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H25N7O2S/c1-3-34-19-13-9-17(10-14-19)27-23-31-24(28-18-11-15-20(16-12-18)35-4-2)33-26(32-23)36-25-29-21-7-5-6-8-22(21)30-25/h5-16H,3-4H2,1-2H3,(H,29,30)(H2,27,28,31,32,33)

InChI Key

XZBTYTXWKRVZPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4N3)NC5=CC=C(C=C5)OCC

Origin of Product

United States

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